molecular formula C22H22N2O3S B6135572 N~1~-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B6135572
M. Wt: 394.5 g/mol
InChI Key: VYKBXPKHUQAPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BMS-986165, is a small molecule inhibitor that selectively targets TYK2, a member of the Janus kinase (JAK) family. JAKs play a crucial role in the signaling pathways that regulate immune responses, and their dysregulation has been implicated in various autoimmune disorders and inflammatory diseases. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of psoriasis, lupus, and other autoimmune diseases.

Mechanism of Action

BMS-986165 selectively inhibits TYK2, which plays a key role in the signaling pathways of several cytokines involved in immune responses, including IL-12, IL-23, and type I interferons. By blocking TYK2, BMS-986165 reduces the production of pro-inflammatory cytokines and dampens the immune response, leading to a reduction in inflammation and disease symptoms.
Biochemical and physiological effects:
BMS-986165 has been shown to reduce inflammation and improve disease symptoms in preclinical models of inflammatory diseases. The compound has also been evaluated for its safety and tolerability in healthy volunteers and patients with psoriasis and lupus. In these studies, BMS-986165 was generally well-tolerated, with no serious adverse events reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMS-986165 is its selectivity for TYK2, which reduces the risk of off-target effects and improves the safety profile of the compound. However, the selectivity of BMS-986165 may also limit its efficacy in certain disease indications where other N~1~-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide family members play a more prominent role. In addition, the pharmacokinetics and pharmacodynamics of BMS-986165 may vary depending on the disease indication and patient population, which could impact the optimal dosing regimen.

Future Directions

BMS-986165 represents a promising new approach for the treatment of autoimmune diseases and inflammatory disorders. Future research should focus on evaluating the efficacy and safety of BMS-986165 in clinical trials, as well as exploring its potential for combination therapy with other targeted therapies or immunomodulatory agents. In addition, further studies are needed to elucidate the molecular mechanisms of TYK2 inhibition by BMS-986165 and to identify biomarkers that can predict patient response to the compound.

Synthesis Methods

The synthesis of BMS-986165 involves several steps, starting with the reaction of 4-methylphenylboronic acid with benzylamine to form the corresponding boronic acid intermediate. This intermediate is then coupled with N-(phenylsulfonyl)glycine methyl ester to form the target compound. The synthesis has been optimized to produce high yields and purity of the final product.

Scientific Research Applications

BMS-986165 has been extensively studied in preclinical models of inflammatory diseases, including psoriasis, rheumatoid arthritis, and lupus. In these models, BMS-986165 has been shown to reduce inflammation and improve disease symptoms. The compound has also been evaluated in vitro and in vivo for its selectivity and potency against TYK2 and other N~1~-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide family members.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-18-12-14-20(15-13-18)24(28(26,27)21-10-6-3-7-11-21)17-22(25)23-16-19-8-4-2-5-9-19/h2-15H,16-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKBXPKHUQAPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.